2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde
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Overview
Description
2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a nitro group and an amino group linked to a 4-methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde typically involves the reaction of 5-nitro-2-formylbenzoic acid with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2-((4-Methoxybenzyl)amino)-5-nitrobenzoic acid.
Reduction: 2-((4-Methoxybenzyl)amino)-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxybenzyl moiety may enhance the compound’s binding affinity to its targets, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methoxybenzyl)amino)-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-((4-Methoxybenzyl)amino)-5-aminobenzaldehyde: Similar structure but with an amino group instead of a nitro group.
4-Methoxybenzylamine: The amine component used in the synthesis of the target compound.
Uniqueness
2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and aldehyde groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-5-2-11(3-6-14)9-16-15-7-4-13(17(19)20)8-12(15)10-18/h2-8,10,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSBAXDURLVUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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